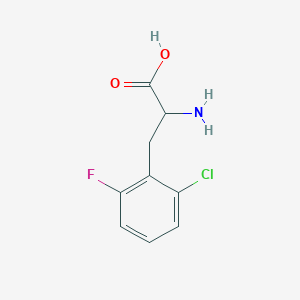

2-Chloro-6-fluoro-DL-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-chloro-6-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLUSJAPDJYKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407396 | |

| Record name | 2-CHLORO-6-FLUORO-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603940-86-9 | |

| Record name | 2-CHLORO-6-FLUORO-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-6-fluoro-DL-phenylalanine

This guide offers a comprehensive technical overview of 2-Chloro-6-fluoro-DL-phenylalanine, a halogenated, non-proteinogenic amino acid. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to provide a robust resource for researchers, scientists, and professionals in drug development. We will explore its predicted physicochemical properties, plausible synthetic routes, potential applications, and the analytical methodologies required for its characterization.

Introduction: The Significance of Halogenated Phenylalanines

The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the structure of phenylalanine profoundly alters its biological and chemical characteristics.[1] This modification can lead to enhanced metabolic stability, altered binding affinities for biological targets, and the introduction of unique spectroscopic probes for studying molecular interactions.[2][3] Specifically, the presence of a fluorine atom can modulate acidity, basicity, and lipophilicity, while a chlorine atom can introduce steric bulk and alter electronic properties.[3] this compound, with its unique substitution pattern on the phenyl ring, represents a valuable tool for fine-tuning the properties of peptides and small molecule therapeutics.[1]

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of Related Phenylalanine Analogs

| Property | 2-Chloro-L-phenylalanine | 2-Fluoro-DL-phenylalanine | 4-Fluoro-DL-phenylalanine | This compound (Predicted) |

| CAS Number | 103616-89-3[4][5] | 2629-55-2[6][7] | 51-65-0 | Not Available |

| Molecular Formula | C₉H₁₀ClNO₂[4][5] | C₉H₁₀FNO₂[6][7] | C₉H₁₀FNO₂ | C₉H₉ClFNO₂ |

| Molecular Weight | 199.6 g/mol [4][5] | 183.18 g/mol [6][7] | 183.18 g/mol | 217.62 g/mol |

| Melting Point | 227 - 235 °C[5] | Data not available | 253-255 °C (decomposes) | Expected to be a crystalline solid with a melting point likely >200 °C |

| Appearance | White to off-white crystalline powder[5] | White to pale cream powder[6] | White to off-white powder | Predicted to be a white or off-white solid |

| Solubility | Slightly soluble in ethanol[4] | Data not available | Data not available | Predicted to have low solubility in water and higher solubility in organic solvents like methanol and DMSO, similar to other amino acids. |

Synthesis of this compound

A plausible synthetic route for this compound can be designed based on established methods for preparing halogenated amino acids. A common strategy involves the synthesis of a substituted benzaldehyde followed by its conversion to the corresponding amino acid.

Proposed Synthetic Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. caymanchem.com [caymanchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Fluoro-DL-phenylalanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Fluoro-DL-phenylalanine, 98% | Fisher Scientific [fishersci.ca]

A-Technical-Guide-to-2-Chloro-6-fluoro-DL-phenylalanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluoro-DL-phenylalanine is a synthetically derived, non-proteinogenic amino acid (NPAA) of significant interest in medicinal chemistry and drug development. Its unique halogenation pattern on the phenyl ring imparts distinct physicochemical properties that can be leveraged to enhance the therapeutic profiles of peptide-based drugs and other novel chemical entities. The incorporation of this NPAA can improve metabolic stability, modulate receptor binding affinity, and introduce conformational constraints, addressing common challenges in drug design.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, analytical characterization, applications, and safety protocols.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its core identity and properties. This compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The presence of both chloro and fluoro substituents at the ortho positions of the phenyl ring creates a unique electronic and steric environment.

While a specific, dedicated CAS Number for the racemic DL-mixture is not prominently listed in major chemical databases, the CAS numbers for closely related precursors and enantiomers are well-documented. For instance, the precursor 2-Chloro-6-fluoroaniline has a CAS Number of 363-51-9.[3] For synthetic and registration purposes, researchers may need to characterize the DL-mixture as a new substance.

Table 1: Physicochemical Properties of this compound and Related Precursors

| Property | Value | Source(s) |

| Compound Name | This compound | |

| Molecular Formula | C₉H₉ClFNO₂ | - |

| Molecular Weight | 217.62 g/mol | - |

| Appearance | Expected to be a white to off-white solid | [4] |

| Solubility | Expected to have slight solubility in polar organic solvents | [5] |

| Precursor: 2-Chloro-6-fluorobenzyl Bromide | ||

| Molecular Formula | C₇H₅BrClF | |

| Molecular Weight | 223.47 g/mol | |

| Precursor: Glycine Schiff Base | ||

| Molecular Formula | C₁₇H₁₇NO₂ | |

| Molecular Weight | 267.32 g/mol |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the alkylation of a glycine equivalent with a suitable benzyl halide. A common and robust method involves the phase-transfer catalyzed alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester. To produce the racemic (DL) mixture, a non-chiral phase-transfer catalyst is employed.

The causality behind this choice of methodology lies in its operational simplicity, use of readily available starting materials, and generally high yields.[6] The Schiff base protects the glycine amine and activates the α-carbon for deprotonation and subsequent alkylation. The tert-butyl ester provides protection for the carboxylic acid and can be removed under acidic conditions.

Experimental Protocol: Racemic Synthesis

This protocol is a self-validating system; successful synthesis of the intermediate can be confirmed by TLC and mass spectrometry before proceeding to the final deprotection step.

-

Setup: To a round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), 2-chloro-6-fluorobenzyl bromide (1.1 equiv.), and toluene.

-

Catalyst Addition: Add a non-chiral phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 equiv.).

-

Reaction Initiation: Cool the mixture to 0°C and add 50% aqueous potassium hydroxide (KOH) dropwise with vigorous stirring. The biphasic nature of the reaction necessitates strong agitation to facilitate ion pair exchange and reaction at the interface.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the glycine Schiff base by Thin Layer Chromatography (TLC).

-

Workup & Isolation: Upon completion, dilute the mixture with water and extract the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate. Purification can be achieved via column chromatography.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with an excess of aqueous hydrochloric acid (e.g., 3M HCl).

-

Final Product Isolation: Stir the mixture at room temperature for 4-6 hours until deprotection is complete (monitored by TLC or LC-MS). The product, this compound, will precipitate or can be isolated by removing the solvent and washing the resulting solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric composition of the synthesized compound. A multi-technique approach provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

-

¹H NMR: The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The protons on the phenyl ring are expected between 7.0-7.5 ppm.[7] The α-proton and β-protons of the alanine backbone will appear further upfield.

-

¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination.[8]

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition.

-

Expected Ion: [M+H]⁺ = 218.0330 (Calculated for C₉H₁₀ClFNO₂⁺)

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, providing a clear signature for the compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Since the product is a racemic mixture, chiral HPLC is the definitive method to confirm the presence of both enantiomers and determine their relative ratio. The choice of a chiral stationary phase (CSP) is critical for achieving separation.

Table 2: Exemplary Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Teicoplanin-based CSP (e.g., Chirobiotic T) | Macrocyclic glycopeptide phases are highly effective for separating N-acylated and underivatized amino acids.[9][10] |

| Mobile Phase | Methanol/Acetic Acid/Triethylamine (e.g., 100/0.02/0.01 v/v/v) | Polar organic mode with acid/base modifiers to control ionization and improve peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temp. | 25 °C | Temperature control ensures reproducible retention times. |

| Detection | UV at 210 nm or 260 nm | Phenylalanine derivatives have strong UV absorbance at these wavelengths.[9] |

| Expected Result | Two baseline-resolved peaks of approximately equal area. | Confirms the presence of both D- and L-enantiomers in a ~1:1 ratio. |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a specialized building block for creating molecules with enhanced drug-like properties.[11] As a non-proteinogenic amino acid, its incorporation into peptides or small molecules can confer several advantages.[2][12]

-

Enhanced Metabolic Stability: The C-F and C-Cl bonds are strong, and the bulky ortho substituents can shield adjacent peptide bonds from enzymatic cleavage by proteases, increasing the in-vivo half-life of peptide therapeutics.[1]

-

Modulation of Binding Affinity: The electron-withdrawing nature of the halogens alters the electronic properties of the phenyl ring. This can change cation-π interactions and hydrogen bonding potential, allowing for the fine-tuning of a drug's binding affinity and selectivity for its biological target.

-

Conformational Constraint: The steric bulk of the ortho-substituents can restrict the rotation of the side chain, locking the peptide into a more rigid and biologically active conformation. This can lead to a significant increase in potency.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L07654.06 [thermofisher.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-Chloro-6-fluoro-DL-phenylalanine

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of 2-Chloro-6-fluoro-DL-phenylalanine, a halogenated synthetic amino acid analog. While direct experimental data for this specific compound is limited, this document synthesizes information from structurally related phenylalanine derivatives to project its likely interactions with key biological systems. The guide covers its potential as an inhibitor of aromatic amino acid hydroxylases, its interaction with amino acid transporters, and its prospective applications in neuroscience and oncology. Detailed experimental protocols are provided to facilitate further investigation into its precise biological functions.

Introduction: The Rationale for Halogenated Amino Acid Analogs

The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the structure of amino acids is a well-established approach in medicinal chemistry to modulate their biological properties.[1] The introduction of a chloro and a fluoro group onto the phenyl ring of phenylalanine, as in this compound, is anticipated to confer unique steric and electronic characteristics. These modifications can influence the compound's binding affinity for enzymes and transporters, alter its metabolic stability, and potentially imbue it with novel therapeutic properties.[2] This guide will explore the probable biological landscape of this compound, drawing parallels from extensively studied analogs.

Predicted Biological Activity and Mechanisms of Action

Based on the known effects of similar halogenated phenylalanine derivatives, this compound is likely to interact with several key biological pathways.

Inhibition of Aromatic Amino Acid Hydroxylases

Phenylalanine analogs are known to be potent inhibitors of the aromatic amino acid hydroxylases, a family of enzymes that includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[3][4] These enzymes are critical for the synthesis of neurotransmitters and other essential biomolecules.

-

Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine, the first step in the major catabolic pathway for phenylalanine.[5] Analogs such as p-chlorophenylalanine are known inhibitors of PAH.[6] It is highly probable that this compound also acts as a competitive inhibitor of PAH, which could lead to an accumulation of phenylalanine in biological systems.

-

Tryptophan Hydroxylase (TPH): TPH is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin.[7] Inhibition of TPH by compounds like p-chlorophenylalanine leads to a depletion of serotonin in the brain.[8] Given its structural similarity, this compound is a strong candidate for a TPH inhibitor. This suggests its potential utility as a research tool for studying the serotonergic system and as a potential therapeutic agent in conditions where reducing serotonin levels is desirable.

Interaction with L-type Amino Acid Transporters (LATs)

The cellular uptake of large neutral amino acids, including phenylalanine, is primarily mediated by L-type amino acid transporters, particularly LAT1 and LAT2.[9] LAT1 is overexpressed in many cancer cells to meet their high demand for amino acids, making it an attractive target for drug delivery.[10] Halogenation of phenylalanine can significantly alter its affinity for these transporters.[11]

Studies on various halogenated phenylalanines have shown that the position and nature of the halogen substituent influence the binding to LAT1 and LAT2.[12] For instance, halogenation at the ortho (2-position) of the phenyl ring has been shown to increase affinity for LAT1.[11] Therefore, it is plausible that this compound is a substrate for and a competitive inhibitor of LAT1 and LAT2, potentially impacting cellular amino acid homeostasis and offering a mechanism for targeted delivery into LAT1-overexpressing cells.

Potential Therapeutic Applications

The predicted biological activities of this compound suggest several potential therapeutic avenues.

Neuroscience and Neuropharmacology

By inhibiting TPH and subsequently reducing serotonin synthesis, this compound could be a valuable tool in neuroscience research to probe the functions of the serotonergic system.[8] It may also hold therapeutic potential for conditions characterized by excessive serotonin signaling. Furthermore, as a halogenated derivative of L-phenylalanine, it may possess neuroprotective properties, similar to other compounds in this class that have been shown to attenuate excitotoxicity.[13]

Oncology

The potential for this compound to be selectively transported by LAT1 into cancer cells opens up possibilities for its use as a cytotoxic agent or as a delivery vehicle for other anticancer drugs.[14] By competing with natural amino acids for uptake, it could induce amino acid starvation in cancer cells. Furthermore, its incorporation into proteins could lead to the synthesis of dysfunctional proteins, triggering apoptosis.[15]

Experimental Protocols

To empirically determine the biological activity of this compound, the following experimental workflows are recommended.

Enzyme Inhibition Assay: Phenylalanine Hydroxylase (PAH)

This protocol outlines a method to assess the inhibitory effect of this compound on human phenylalanine hydroxylase (hPAH).

Materials:

-

Recombinant human Phenylalanine Hydroxylase (hPAH)

-

L-Phenylalanine (substrate)

-

6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.0)

-

This compound (test compound)

-

Tyrosine standards

-

HPLC system with fluorescence detection

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, catalase, DTT, and BH4.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding hPAH and L-phenylalanine.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding perchloric acid.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for tyrosine formation using HPLC with fluorescence detection.

-

Calculate the rate of tyrosine production and determine the IC50 value for this compound.

Cellular Uptake Assay: LAT1/LAT2 Inhibition

This protocol describes a method to evaluate the inhibition of LAT1 and LAT2-mediated amino acid uptake by this compound.

Materials:

-

HEK293 cells stably expressing human LAT1 (HEK293-hLAT1) or LAT2 (HEK293-hLAT2)

-

[14C]-L-Leucine (for LAT1) or [14C]-L-Alanine (for LAT2)

-

This compound

-

Hank's Balanced Salt Solution (HBSS)

-

Scintillation counter

Procedure:

-

Seed HEK293-hLAT1 and HEK293-hLAT2 cells in 24-well plates.

-

Wash the cells with HBSS.

-

Pre-incubate the cells with varying concentrations of this compound in HBSS.

-

Add [14C]-L-Leucine (for LAT1) or [14C]-L-Alanine (for LAT2) to the wells and incubate for a short period (e.g., 1 minute).

-

Stop the uptake by washing the cells with ice-cold HBSS.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Determine the percentage of inhibition of radiolabeled amino acid uptake at each concentration of the test compound and calculate the IC50 value.

Cytotoxicity Assay

This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2)[16]

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation

Table 1: Predicted Inhibitory Activity of this compound against Aromatic Amino Acid Hydroxylases (Hypothetical Data)

| Enzyme | Predicted IC50 (µM) | Predicted Mode of Inhibition |

| Phenylalanine Hydroxylase | 50 - 200 | Competitive |

| Tryptophan Hydroxylase | 10 - 50 | Competitive |

| Tyrosine Hydroxylase | > 500 | Weak or Non-inhibitory |

Note: These values are hypothetical and based on data for structurally similar compounds. Experimental verification is required.

Table 2: Predicted Inhibition of L-type Amino Acid Transporters by this compound (Hypothetical Data)

| Transporter | Predicted IC50 (µM) |

| LAT1 | 20 - 100 |

| LAT2 | 100 - 500 |

Note: These values are hypothetical and based on data for other halogenated phenylalanine analogs. Experimental verification is necessary.

Visualization of Relevant Pathways and Workflows

Phenylalanine Metabolism Pathway

Caption: Phenylalanine metabolism and its intersection with catecholamine synthesis.

Serotonin Synthesis Pathway

Caption: The serotonin synthesis pathway and the predicted point of inhibition.

Experimental Workflow for Cytotoxicity Assessment

Caption: A streamlined workflow for determining the cytotoxicity of the compound.

Conclusion and Future Directions

This compound represents a synthetic amino acid analog with considerable, albeit currently unproven, potential in both basic research and therapeutic development. Based on the established biological activities of structurally similar compounds, it is predicted to be an inhibitor of aromatic amino acid hydroxylases and a substrate for L-type amino acid transporters. These characteristics suggest its potential utility in the fields of neuroscience and oncology. The experimental protocols detailed in this guide provide a clear path forward for the empirical validation of these predicted activities. Future research should focus on the stereospecific synthesis and testing of the L- and D-enantiomers to elucidate their individual contributions to the overall biological profile. In vivo studies will also be crucial to assess the compound's pharmacokinetic properties, efficacy, and safety in relevant animal models.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Newly Synthesized Telmisartan–Amino Acid Conjugates Exhibit Enhanced Cytotoxic Effects in Malignant Melanoma Cells [mdpi.com]

- 15. promegaconnections.com [promegaconnections.com]

- 16. Amino Acid Derivatives of Ligustrazine-Oleanolic Acid as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Mechanism of Action of 2-Chloro-6-fluoro-DL-phenylalanine

Introduction

2-Chloro-6-fluoro-DL-phenylalanine is a synthetic amino acid analog whose specific biological activities and mechanism of action are not yet fully characterized in the scientific literature. However, by examining the extensive research on related halogenated phenylalanine derivatives, we can construct a scientifically robust, albeit putative, framework for its mechanism of action. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the predicted biochemical interactions and physiological effects of this compound. We will delve into its likely role as an enzyme inhibitor, its potential as a neuroactive agent, and its prospective antimicrobial properties. This guide also furnishes detailed experimental protocols to facilitate further investigation and validation of the proposed mechanisms.

The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring of phenylalanine can significantly alter its chemical properties, leading to profound effects on its biological activity. These modifications can influence the molecule's size, electronegativity, and ability to form hydrogen bonds, thereby affecting its interaction with enzyme active sites and transport proteins.

Part 1: Proposed Core Mechanism of Action - Inhibition of Aromatic Amino Acid Hydroxylases

The primary proposed mechanism of action for this compound is the competitive inhibition of aromatic amino acid hydroxylases, a family of enzymes crucial for the synthesis of key neurotransmitters and other essential biomolecules.

The Target Enzymes: Tryptophan Hydroxylase and Tyrosine Hydroxylase

Tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH) are the rate-limiting enzymes in the biosynthesis of serotonin and the catecholamines (dopamine, norepinephrine, and epinephrine), respectively.[1] Phenylalanine itself is a known competitive inhibitor of both TPH and TH.[1] Halogenated derivatives of phenylalanine have been shown to be potent inhibitors of these enzymes.[2]

The structural similarity of this compound to the natural substrates, tryptophan and tyrosine, allows it to bind to the active sites of TPH and TH. The presence of the electron-withdrawing chloro and fluoro groups on the phenyl ring is hypothesized to increase the binding affinity of the molecule to the enzyme's active site, leading to potent inhibition.

A Deeper Dive into the Putative Inhibitory Action

The inhibition of TPH and TH by this compound is likely to be competitive with respect to the amino acid substrate (tryptophan or tyrosine). This means that the compound would vie with the natural substrate for binding to the enzyme's active site. The kinetics of this inhibition can be characterized by determining the inhibitor constant (Ki).

Part 2: Potential as a Neuroactive Agent

By inhibiting the synthesis of serotonin and catecholamines, this compound is predicted to have significant neuroactive properties. The depletion of these neurotransmitters in the central nervous system can lead to a range of physiological and behavioral effects.

Impact on Serotonergic and Catecholaminergic Pathways

The inhibition of TPH would lead to a reduction in the synthesis of 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[3] Similarly, the inhibition of TH would decrease the production of L-DOPA, the precursor to dopamine.[1] This would result in a depletion of serotonin and dopamine, and subsequently norepinephrine and epinephrine, in the brain. Such alterations in neurotransmitter levels are associated with changes in mood, cognition, and motor control.[4]

Visualization of the Proposed Neurochemical Cascade

The following diagram illustrates the proposed impact of this compound on neurotransmitter synthesis pathways.

Caption: Proposed inhibition of serotonin and catecholamine synthesis by this compound.

Part 3: Potential as an Antimicrobial Agent

Halogenated amino acids and their derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.[5][6]

Interference with Bacterial Metabolic Pathways

The antimicrobial action could stem from the inhibition of essential bacterial enzymes that utilize phenylalanine or related aromatic amino acids. Many bacteria synthesize their own aromatic amino acids through the shikimate pathway. This compound could potentially inhibit key enzymes in this pathway, such as chorismate mutase or prephenate dehydratase, leading to a deficiency in essential amino acids and subsequent growth inhibition.

Disruption of Bacterial Cell Membrane Integrity

Some amino acid derivatives can disrupt bacterial cell membranes, leading to cell lysis.[7] The hydrophobic nature of the halogenated phenyl ring in this compound might facilitate its insertion into the lipid bilayer of bacterial membranes, thereby altering membrane fluidity and integrity.

Part 4: Experimental Protocols for Mechanism Validation

To validate the proposed mechanisms of action for this compound, a series of in vitro and in vivo experiments are necessary.

Enzyme Inhibition Assays

This assay will determine the inhibitory potential of this compound on TPH activity. A continuous fluorometric assay is a suitable method.[8]

Principle: The hydroxylation of tryptophan to 5-hydroxytryptophan results in a significant increase in fluorescence. The rate of this increase is proportional to the enzyme activity.

Materials:

-

Recombinant TPH enzyme

-

L-Tryptophan

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Dithiothreitol (DTT)

-

Catalase

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

This compound

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, DTT, catalase, and BH4.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding TPH enzyme and L-tryptophan.

-

Monitor the increase in fluorescence at an excitation wavelength of 295 nm and an emission wavelength of 325 nm over time.

-

Calculate the initial reaction velocities and determine the IC50 value for the inhibitor.

-

To determine the mode of inhibition, perform kinetic studies by varying the concentrations of both the substrate (L-tryptophan) and the inhibitor.

A similar assay can be employed to assess the inhibitory effect on TH, typically using a colorimetric or radiometric method to detect L-DOPA production.

Cell-Based Assays

This assay will assess the ability of this compound to reduce neurotransmitter levels in a cellular context.

Cell Line: PC12 cells (rat pheochromocytoma) or SH-SY5Y cells (human neuroblastoma) are suitable models as they can synthesize and release catecholamines and, in some cases, serotonin.

Procedure:

-

Culture the chosen neuronal cell line to a suitable confluence.

-

Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours).

-

Lyse the cells and collect the cell lysates.

-

Quantify the intracellular concentrations of dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

A significant reduction in neurotransmitter levels in treated cells compared to control cells would support the proposed mechanism of enzyme inhibition.

In Vivo Studies

To investigate the in vivo effects, animal models such as rats or mice can be utilized.

Procedure:

-

Administer this compound to the animals via an appropriate route (e.g., intraperitoneal injection).

-

At various time points after administration, collect brain tissue samples.

-

Homogenize the brain tissue and analyze the levels of serotonin, dopamine, and their metabolites using HPLC-ED.

-

Behavioral tests relevant to serotonergic and dopaminergic function (e.g., open field test, forced swim test) can also be conducted to assess the functional consequences of neurotransmitter depletion.[1]

Antimicrobial Susceptibility Testing

This assay will determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare a series of twofold dilutions of this compound in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the cultures under appropriate conditions.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the mechanism of action of this compound.

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Part 5: Quantitative Data Summary

As there is no direct experimental data for this compound, the following table presents hypothetical, yet plausible, quantitative data that could be expected from the proposed experiments, based on findings for similar halogenated phenylalanine analogs.

| Experiment | Parameter | Hypothetical Value | Interpretation |

| TPH Inhibition Assay | IC50 | 15 µM | Potent inhibition of tryptophan hydroxylase. |

| TH Inhibition Assay | IC50 | 25 µM | Moderate inhibition of tyrosine hydroxylase. |

| Neurotransmitter Depletion (PC12 cells) | Serotonin Reduction | 60% at 50 µM | Significant depletion of intracellular serotonin. |

| Neurotransmitter Depletion (PC12 cells) | Dopamine Reduction | 45% at 50 µM | Moderate depletion of intracellular dopamine. |

| Antimicrobial MIC (S. aureus) | MIC | 32 µg/mL | Moderate antibacterial activity against Gram-positive bacteria. |

| Antimicrobial MIC (E. coli) | MIC | >128 µg/mL | Limited activity against Gram-negative bacteria. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the mechanism of action of this compound. Based on the well-documented activities of related halogenated phenylalanine derivatives, it is strongly hypothesized that this compound acts as a competitive inhibitor of aromatic amino acid hydroxylases, leading to the depletion of key neurotransmitters. Furthermore, it may possess antimicrobial properties by interfering with essential bacterial metabolic pathways. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these hypotheses and to fully elucidate the pharmacological profile of this novel compound. The insights gained from such studies will be invaluable for assessing its potential therapeutic applications in neuroscience and infectious disease research.

References

- 1. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine Effects on Brain Function in Adult Phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-DL-phenylalanine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and strategically modulate the solubility of 2-Chloro-6-fluoro-DL-phenylalanine in organic solvents. In the absence of extensive published solubility data for this specific, novel compound, this document emphasizes the foundational principles and practical methodologies required to generate reliable solubility profiles. It is designed to empower the user with the scientific rationale behind experimental design, from solvent selection to the execution of robust analytical techniques. This guide details step-by-step protocols for equilibrium solubility determination via the shake-flask method, coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC) and the gravimetric method. Furthermore, it explores the theoretical underpinnings of solubility for a substituted amino acid derivative, offering insights into solvent-solute interactions and their implications for process chemistry and pharmaceutical development.

Introduction: The Critical Role of Solubility in the Development of this compound

This compound is a synthetic amino acid derivative with potential applications in pharmaceutical and biochemical research. As with any active pharmaceutical ingredient (API), its solubility characteristics are a cornerstone of its developability. A thorough understanding of its solubility in a range of organic solvents is paramount for several critical stages of drug development:

-

Process Chemistry and Purification: The selection of an appropriate solvent system is fundamental for achieving efficient crystallization, which is a key step for purification and isolation of the compound with high purity.[1][2] The yield and crystal habit of the final product are directly influenced by its solubility in the chosen solvent.[3]

-

Formulation Development: For the formulation of a final drug product, particularly for parenteral or oral liquid dosage forms, knowledge of solubility in various pharmaceutically acceptable solvents is essential. Poor solubility can be a significant hurdle to achieving the desired therapeutic concentration.[4]

-

Analytical Method Development: The preparation of standards and samples for analytical techniques such as HPLC often requires the complete dissolution of the analyte.[5] Understanding the solubility of this compound is therefore a prerequisite for developing accurate and robust analytical methods.

Given the novelty of this compound, this guide will not present a repository of pre-existing data. Instead, it will serve as a comprehensive instructional manual, equipping the researcher with the necessary tools to independently and accurately determine the solubility of this compound in any organic solvent of interest.

Theoretical Framework: Understanding the Solubility of a Substituted Amino Acid Derivative

The solubility of this compound in organic solvents is governed by a complex interplay of its molecular structure and the physicochemical properties of the solvent. As a substituted amino acid, it possesses both polar and non-polar characteristics, which dictates its interaction with different solvents.

The Zwitterionic Nature and its Implication in Organic Solvents

In the solid state and in polar protic solvents, amino acids typically exist as zwitterions, with a positively charged amino group (-NH3+) and a negatively charged carboxylate group (-COO-).[6][7] This high degree of charge separation leads to strong intermolecular forces, resulting in high lattice energies in the crystal form. Consequently, amino acids are generally more soluble in polar solvents like water and less soluble in non-polar organic solvents.[6]

The presence of the chloro and fluoro substituents on the phenyl ring of this compound introduces additional complexity. These electron-withdrawing groups can influence the pKa of the amino and carboxylic acid moieties and alter the overall polarity and hydrogen bonding capacity of the molecule.

Key Factors Influencing Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational principle for understanding solubility. The key factors influencing the solubility of this compound include:

-

Polarity: Solvents with a polarity that matches that of the solute are generally better at dissolving it. For this compound, polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) are expected to be more effective than non-polar solvents (e.g., hexane, toluene).

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of an amino acid derivative. The -NH2 and -COOH groups of the molecule can participate in hydrogen bonding with suitable solvents.

-

Temperature: The solubility of most solids in liquids increases with temperature.[8] This relationship is crucial for crystallization processes, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

-

pH: In protic solvents, the pH can dramatically affect the solubility of amino acids.[9][10] By adjusting the pH, the zwitterionic form can be converted to either a cationic or anionic species, which may have different solubility profiles.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[8][11] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.

General Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for determining the solubility of this compound using the shake-flask method followed by either HPLC or gravimetric analysis.

This method is highly sensitive and specific, making it suitable for a wide range of concentrations.

Materials:

-

This compound

-

HPLC-grade organic solvents of interest

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge (optional)

-

Syringes and 0.45 µm syringe filters (compatible with the solvent)

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium (typically 24 to 48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the standards and the diluted sample into the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

-

This method is simpler and does not require specialized equipment like an HPLC, but it is less sensitive and requires a larger amount of material.[4][12][13]

Materials:

-

This compound

-

Organic solvents of interest

-

Conical flasks or beakers

-

Thermostatic shaker or water bath

-

Filter paper and funnel

-

Pre-weighed evaporating dishes or watch glasses

-

Analytical balance

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 from the HPLC protocol to prepare a saturated solution and allow it to equilibrate.

-

-

Sample Collection and Weighing:

-

Filter the saturated solution to remove the undissolved solid.

-

Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish (W1).

-

Weigh the evaporating dish with the filtrate (W2).

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent.

-

Continue drying until a constant weight is achieved.

-

-

Final Weighing and Calculation:

-

Cool the evaporating dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dry solute (W3).

-

The weight of the dissolved solute is W3 - W1.

-

The weight of the solvent is W2 - W3.

-

Calculate the solubility in terms of grams of solute per 100 g of solvent.

-

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Methanol | 25 | [Experimental Value] | HPLC |

| Ethanol | 25 | [Experimental Value] | HPLC |

| Acetone | 25 | [Experimental Value] | Gravimetric |

| Acetonitrile | 25 | [Experimental Value] | HPLC |

| Dichloromethane | 25 | [Experimental Value] | Gravimetric |

| [Other Solvents] | 25 | [Experimental Value] | [Method Used] |

| Methanol | 37 | [Experimental Value] | HPLC |

| [Other Solvents] | 37 | [Experimental Value] | [Method Used] |

Solvent Selection Strategy for Crystallization

The choice of a suitable solvent is a critical step in developing a crystallization process.[1] An ideal solvent for crystallization should exhibit:

-

High solubility of the compound at elevated temperatures.

-

Low solubility of the compound at lower temperatures.

-

A significant difference in solubility across the desired temperature range to ensure a good yield.[2]

A preliminary screening of solvents from different classes (e.g., alcohols, ketones, esters, ethers, and hydrocarbons) is recommended. The solubility data generated using the protocols in this guide will be invaluable for selecting the optimal solvent or solvent/anti-solvent system for the crystallization of this compound.

Conclusion

This technical guide has provided a comprehensive roadmap for understanding and experimentally determining the solubility of this compound in organic solvents. By adhering to the detailed protocols and understanding the underlying theoretical principles, researchers can generate high-quality, reliable solubility data. This information is not merely an academic exercise; it is a critical dataset that will inform key decisions in process development, formulation, and analytical chemistry, ultimately accelerating the journey of this promising compound from the laboratory to its potential therapeutic application.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. asianjpr.com [asianjpr.com]

- 6. homework.study.com [homework.study.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. scribd.com [scribd.com]

commercial suppliers of 2-Chloro-6-fluoro-DL-phenylalanine

An In-Depth Technical Guide to 2-Chloro-6-fluoro-DL-phenylalanine for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Halogenated Phenylalanine Analogs

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, halogenated phenylalanine derivatives have emerged as powerful tools for modulating the physicochemical and biological properties of peptides and small molecules.[1] This guide focuses on a particularly intriguing building block: this compound (CAS No. 603940-86-9).

The dual halogenation at the ortho-positions of the phenyl ring introduces unique steric and electronic features. The presence of both chlorine and fluorine can influence molecular conformation, lipophilicity, and metabolic stability, offering a nuanced approach to optimizing lead compounds.[2][3] This guide provides a comprehensive technical overview for researchers and drug developers on sourcing, evaluating, and utilizing this versatile compound.

Physicochemical Properties and Quality Parameters

When procuring this compound, a thorough evaluation of its quality is paramount to ensure the reliability and reproducibility of experimental results. Key parameters to consider include:

-

Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is generally acceptable for most research applications, though this can be application-dependent.

-

Enantiomeric Purity: As this compound is supplied as a racemic (DL) mixture, understanding the enantiomeric composition is crucial if stereospecificity is a factor in the biological system under investigation. Chiral HPLC is the standard method for determining the ratio of D- and L-enantiomers.[4][5][6]

-

Identity Confirmation: Mass Spectrometry (MS) and NMR are used to confirm the molecular weight and structure of the compound.

-

Residual Solvents and Water Content: Gas Chromatography (GC) and Karl Fischer titration are employed to quantify residual solvents from the synthesis and the water content, respectively.

Researchers should always request a Certificate of Analysis (CoA) from the supplier for each batch to verify these specifications.

Commercial Suppliers

A number of chemical suppliers specialize in providing unique amino acid derivatives for research and development. The following table summarizes some of the commercial sources for this compound. It is important to note that stock availability and lead times can vary.

| Supplier | Website | Purity (Typical) | Notes |

| AK Scientific, Inc. | --INVALID-LINK-- | 95% | Offers various pack sizes.[7] |

| GL Biochem (Shanghai) Ltd. | --INVALID-LINK-- | Inquire | A major manufacturer of amino acids and peptides. |

| Apollo Scientific | --INVALID-LINK-- | Inquire | UK-based supplier with a wide range of fluoro-chemicals. |

| Aaron Chemicals LLC | --INVALID-LINK-- | Inquire | Provides a range of building blocks for chemical synthesis. |

This list is not exhaustive, and researchers are encouraged to explore various chemical directories and sourcing platforms.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research:

Peptide and Peptidomimetic Synthesis

The incorporation of this halogenated phenylalanine into peptide sequences can significantly impact their structure and function. The steric bulk and electron-withdrawing nature of the chlorine and fluorine atoms can:

-

Induce specific conformational constraints: This can lead to the stabilization of desired secondary structures, such as β-turns or helical motifs.[3]

-

Enhance metabolic stability: The carbon-halogen bonds are more resistant to enzymatic degradation compared to carbon-hydrogen bonds, potentially increasing the in vivo half-life of peptide-based therapeutics.[1]

-

Modulate binding affinity: The altered electronic properties of the aromatic ring can influence key interactions with biological targets, such as receptors or enzymes.[2][8]

Small Molecule Drug Discovery

As a fragment or building block in small molecule synthesis, this compound can be used to explore the structure-activity relationship (SAR) of a lead compound. The introduction of this moiety can improve pharmacokinetic properties, including membrane permeability and metabolic stability.

Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for a researcher sourcing and validating this compound for use in their experiments.

Experimental Protocol: HPLC Analysis for Enantiomeric Purity

The following is a general protocol for the determination of the enantiomeric purity of this compound using HPLC with a chiral stationary phase. This protocol serves as a starting point and may require optimization based on the specific column and instrumentation used.[4][6]

Objective: To separate and quantify the D- and L-enantiomers of this compound.

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Mobile phase additives (e.g., trifluoroacetic acid, formic acid)

-

Chiral HPLC column (e.g., polysaccharide-based or crown ether-based)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., mobile phase or a compatible solvent) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

-

HPLC Method Development (Initial Conditions):

-

Column: Select a suitable chiral stationary phase.

-

Mobile Phase: A common starting point is an isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection Wavelength: Monitor the eluent at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: Maintain a constant temperature (e.g., 25 °C).

-

-

Optimization:

-

Adjust the mobile phase composition (ratio of organic to aqueous phase) to achieve baseline separation of the two enantiomeric peaks.

-

If necessary, screen different chiral columns and mobile phase additives to improve resolution.

-

-

Data Analysis:

-

Integrate the peak areas of the D- and L-enantiomers.

-

Calculate the percentage of each enantiomer to determine the enantiomeric purity.

-

Safety and Handling

Based on safety data sheets for similar halogenated amino acids, this compound should be handled with care in a laboratory setting.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and peptide science. Its unique halogenation pattern offers a sophisticated means to fine-tune the properties of molecules for enhanced therapeutic potential. By carefully selecting suppliers, rigorously validating the quality of the compound, and applying it with a clear understanding of its potential effects, scientists can leverage this powerful tool to advance their research programs.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]

- 6. Analyses of amino acids, Enantiomeric purity [cat-online.com]

- 7. Search Results - AK Scientific [aksci.com]

- 8. Peptide synthesis with halophenylalanines by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Structural Analysis of 2-Chloro-6-fluoro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluoro-DL-phenylalanine is a synthetic amino acid of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by its halogenated phenyl ring. The introduction of chlorine and fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable building block for novel therapeutics.[1] A thorough understanding of its three-dimensional structure, stereochemistry, and electronic properties is paramount for its rational application in drug design. This guide provides an in-depth overview of the essential techniques for the comprehensive structural analysis of this compound, blending theoretical principles with practical, field-proven protocols.

Introduction: The Significance of Halogenation in Phenylalanine Analogs

The strategic incorporation of halogen atoms into amino acid scaffolds is a powerful tool in drug discovery.[1] Halogens, particularly chlorine and fluorine, can profoundly alter the structural and electronic properties of a parent molecule. In the case of this compound, these substitutions:

-

Induce Specific Conformations: The steric bulk and electronegativity of the ortho-substituents can restrict the rotation of the phenyl ring, influencing the peptide backbone's local conformation when incorporated.

-

Modulate Binding Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen, which can enhance ligand-receptor binding affinity and specificity.[2][3]

-

Enhance Metabolic Stability: Fluorine substitution is a common strategy to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[4]

Given that this compound is synthesized as a racemic ("DL") mixture, a critical aspect of its analysis involves the separation and characterization of its individual D and L enantiomers. Biological systems are inherently chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target toxicity.[5] Therefore, a multi-faceted analytical approach is not just recommended but essential.

Foundational Physicochemical Characterization

Before delving into complex structural techniques, a baseline characterization is necessary. The fundamental properties of the molecule provide the context for all subsequent analyses.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClFNO₂ | [6] |

| Molecular Weight | 217.63 g/mol | [6] |

| CAS Number | 1212966-63-6 (for D-isomer) | [6] |

| Appearance | White to off-white solid/powder | [7][8] |

| Chirality | Racemic (DL-mixture) | Topic |

Spectroscopic Elucidation: Confirming Identity and Connectivity

Spectroscopic methods provide the first layer of structural confirmation, verifying the molecular weight and the arrangement of atoms within the molecule.

Mass Spectrometry (MS)

-

Expertise & Causality: Mass spectrometry is the gold standard for confirming the molecular weight of a synthesized compound. For halogenated molecules, it offers an additional layer of verification through isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[9][10] This results in a characteristic "M+2" peak in the mass spectrum, where the molecular ion peak (M) is accompanied by a smaller peak two mass units higher, with an intensity approximately one-third of the main peak.[9][11] This signature is a definitive indicator of the presence of a single chlorine atom.

-

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol/water 1:1 with 0.1% formic acid).

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-400.

-

Analysis: Identify the peak corresponding to [M+H]⁺ (expected at m/z 218.04) and the associated isotopic peak [M+2+H]⁺ (expected at m/z 220.04) with an approximate 3:1 intensity ratio.

-

-

Data Presentation: Expected MS Peaks

Ion Calculated m/z (for ³⁵Cl) Calculated m/z (for ³⁷Cl) Expected Relative Intensity | [M+H]⁺ | 218.04 | 220.04 | ~3 : 1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a suite of NMR experiments is required:

-

¹H NMR: Determines the number and environment of hydrogen atoms.

-

¹³C NMR: Identifies the carbon skeleton.

-

¹⁹F NMR: Directly observes the fluorine atom. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for structural and environmental changes.[12][13] The presence of fluorine provides a unique spectroscopic handle for analysis.[14]

-

2D Correlation Spectra (e.g., HSQC, HMBC): Establish direct (one-bond) and long-range (2-3 bond) correlations between protons and carbons, allowing for unambiguous assignment of all signals.

-

-

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O will result in the exchange of the amine and carboxylic acid protons, causing their signals to disappear.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expect to see signals for the three aromatic protons and the three aliphatic protons (α-CH and β-CH₂).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals for the 6 aromatic carbons and 3 aliphatic carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single resonance is expected. The chemical shift will be highly indicative of the electronic environment of the aromatic ring.[15][16]

-

2D NMR Acquisition: Acquire HSQC (¹H-¹³C) and HMBC (¹H-¹³C) spectra to correlate the proton and carbon signals and complete the structural assignment.

-

Chiral Analysis: Separating the Enantiomers

-

Expertise & Causality: Since the compound is a DL-mixture, separating the D and L enantiomers is crucial for any pharmacological or biological evaluation.[5] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.[17] For amino acids, macrocyclic glycopeptide or crown-ether based CSPs are particularly effective.[5][18]

-

Experimental Protocol: Chiral HPLC

-

System: An HPLC system equipped with a UV detector.

-

Column: A suitable chiral column, for example, an Astec CHIROBIOTIC T (teicoplanin-based) or a ChiroSil SCA(-) (crown-ether based) column.[5][18]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of an acid like perchloric acid or a salt like ammonium acetate). The exact ratio must be optimized for the specific column.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

-

Injection & Elution: Inject the sample and monitor the elution profile using the UV detector (typically around 210 nm or 254 nm).

-

Analysis: The two enantiomers will elute as two separate peaks. The relative area of the peaks should be approximately 50:50 for a racemic mixture.

-

-

Data Presentation: Representative Chiral HPLC Data

Parameter Value Column Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm Mobile Phase 80:20 Methanol / 25 mM Ammonium Acetate, pH 5.5 Flow Rate 1.0 mL/min Detection UV at 220 nm Retention Time (Peak 1) e.g., 8.5 min (D-enantiomer) Retention Time (Peak 2) e.g., 10.2 min (L-enantiomer) | Resolution (Rs) | > 1.5 (baseline separation) |

Definitive 3D Structure: X-ray Crystallography

-

Expertise & Causality: While spectroscopy confirms connectivity, single-crystal X-ray crystallography provides the unambiguous, high-resolution three-dimensional structure of the molecule in the solid state.[19] It reveals precise bond lengths, bond angles, and the conformation of the molecule. For chiral compounds, this technique can determine the absolute configuration of a single enantiomer, provided enantiomerically pure crystals can be grown. The analysis of phenylalanine analogs, in particular, has been a subject of extensive crystallographic study.[20][21][22]

-

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Critical Step): This is often the most challenging part. It involves slowly evaporating a saturated solution of the compound. For this compound, various solvents and solvent mixtures (e.g., ethanol/water, acetone, isopropanol) should be screened. Growing crystals of a single enantiomer requires starting with enantiomerically pure material obtained from chiral HPLC separation.

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (usually to ~100 K) to minimize thermal motion and then irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined (structure solution). These positions are then optimized to best fit the experimental data (structure refinement).

-

-

Data Presentation: Key Crystallographic Parameters (Hypothetical)

Parameter Description Example Value Crystal System The geometric system of the crystal lattice. Monoclinic Space Group The symmetry group of the crystal. P2₁/c Unit Cell (a, b, c) Dimensions of the unit cell. a=5.5 Å, b=12.1 Å, c=7.8 Å Unit Cell (β) Angle of the unit cell. β=98.5° Bond Length C-Cl Distance between Carbon and Chlorine. ~1.74 Å Bond Length C-F Distance between Carbon and Fluorine. ~1.35 Å | Torsion Angle (χ¹) | Rotation around the Cα-Cβ bond. | Defines side-chain conformation. |

Computational Modeling: In Silico Insights

-

Expertise & Causality: Computational modeling, particularly using methods like Density Functional Theory (DFT), complements experimental data.[23][24] It can be used to:

-

Predict Low-Energy Conformations: Determine the most stable three-dimensional shapes of the molecule in the gas phase or solution.

-

Calculate Spectroscopic Properties: Predict NMR chemical shifts, which can aid in the assignment of complex spectra.[12][16]

-

Analyze Electronic Properties: Generate electrostatic potential maps to visualize electron-rich and electron-poor regions, which is crucial for understanding potential intermolecular interactions like halogen and hydrogen bonding.

-

-

Methodology: DFT Geometry Optimization

-

Structure Input: Build an initial 3D model of 2-Chloro-6-fluoro-phenylalanine using molecular modeling software.

-

Calculation Setup: Choose a functional (e.g., B3LYP) and a basis set (e.g., 6-31+G(d,p)).

-

Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Property Calculation: Following optimization, perform calculations for NMR shielding tensors and electrostatic potential.

-

Analysis: Compare calculated structural parameters (bond lengths, angles) with experimental data from X-ray crystallography. Visualize the electrostatic potential map to predict interaction sites.

-

Conclusion

The structural analysis of this compound is a comprehensive process that integrates multiple analytical techniques. Mass spectrometry and multinuclear NMR confirm the fundamental identity and atomic connectivity, while chiral HPLC is indispensable for resolving the racemic mixture into its constituent enantiomers. For the highest level of structural detail, single-crystal X-ray crystallography provides definitive three-dimensional information. These experimental approaches, supported by computational modeling, create a complete and validated structural profile of the molecule. This detailed characterization is the cornerstone for understanding its biological activity and rationally designing next-generation therapeutics for researchers and drug development professionals.

References

- 1. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Fluoro-DL-phenylalanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biophysics.org [biophysics.org]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 16. escholarship.org [escholarship.org]

- 17. Recent Advances in Chiral Analysis of Proteins and Peptides | MDPI [mdpi.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. Protein structure prediction - Wikipedia [en.wikipedia.org]